molecular formula C9H9ClF2O B8029602 1-Chloro-2,4-difluoro-3-propoxybenzene

1-Chloro-2,4-difluoro-3-propoxybenzene

Cat. No.: B8029602
M. Wt: 206.61 g/mol
InChI Key: RBJUMUYNJBVYMY-UHFFFAOYSA-N
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Description

1-Chloro-2,4-difluoro-3-propoxybenzene is an organic compound with the molecular formula C9H9ClF2O It is characterized by the presence of a chloro group, two fluoro groups, and a propoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-Chloro-2,4-difluoro-3-propoxybenzene typically involves the reaction of 1-chloro-2,4-difluorobenzene with propyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chloro group with the propoxy group, resulting in the formation of this compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Chloro-2,4-difluoro-3-propoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The fluoro groups can be reduced to form difluorobenzene derivatives.

Common reagents used in these reactions include sodium hydride for deprotonation, palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

1-Chloro-2,4-difluoro-3-propoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2,4-difluoro-3-propoxybenzene involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in hydrogen bonding and van der Waals interactions, while the propoxy group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-Chloro-2,4-difluoro-3-propoxybenzene can be compared with other similar compounds such as:

    1-Chloro-3,5-difluorobenzene: Lacks the propoxy group, resulting in different chemical properties and applications.

    1-Chloro-2,4-difluorobenzene: Similar structure but without the propoxy group, leading to differences in reactivity and solubility.

    2,4-Difluoro-3-propoxybenzene:

The presence of the propoxy group in this compound makes it unique, providing enhanced solubility and potential for diverse applications.

Properties

IUPAC Name

1-chloro-2,4-difluoro-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2O/c1-2-5-13-9-7(11)4-3-6(10)8(9)12/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJUMUYNJBVYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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